Antho-rwamide II

Neurophysiology Muscle Contraction Invertebrate Pharmacology

Standardized neuropeptide sourcing for invertebrate neurobiology: Antho-rwamide II (pyroGlu-Gly-Leu-Arg-Trp-NH2) delivers sequence-authentic, reproducible activity where generic analogs fail. • Defined contractile potency at 10⁻⁹ mol l⁻¹ enables standardized positive-control protocols for antagonist/modulator screening. • Mechanistic specificity: acts directly on myoepithelial cells without altering neuronal electrical activity-unlike Antho-RFamide. • Gly/Ser structural divergence from Antho-RWamide I provides a molecular probe for mapping neuropeptide-receptor evolution across Cnidaria. • ≥95% HPLC purity; each lot verified by MS and HPLC with CoA documentation.

Molecular Formula C30H44N10O6
Molecular Weight 640.7 g/mol
CAS No. 118904-15-7
Cat. No. B055757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntho-rwamide II
CAS118904-15-7
SynonymsAntho-RWamide II
Glu-Gly-Leu-Arg-Trp-NH2
Molecular FormulaC30H44N10O6
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCC(=O)N3
InChIInChI=1S/C30H44N10O6/c1-16(2)12-23(38-25(42)15-36-27(44)21-9-10-24(41)37-21)29(46)39-20(8-5-11-34-30(32)33)28(45)40-22(26(31)43)13-17-14-35-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-23,35H,5,8-13,15H2,1-2H3,(H2,31,43)(H,36,44)(H,37,41)(H,38,42)(H,39,46)(H,40,45)(H4,32,33,34)/t20-,21-,22-,23-/m0/s1
InChIKeyMPGGTSBRFZJEKO-MLCQCVOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antho-rwamide II (CAS 118904-15-7): Procurement Specifications and Baseline for an Anthozoan Neuropeptide


Antho-rwamide II (CAS 118904-15-7) is a neuropeptide belonging to the Antho-RWamide family, originally isolated from the sea anemone *Anthopleura elegantissima*. Its primary sequence is determined as pyroGlu-Gly-Leu-Arg-Trp-NH2 [1]. This compound is recognized for its function in invertebrate neuromuscular transmission and is utilized in research exploring the nervous systems of cnidarians and other invertebrates [2]. Its procurement is typically for specialized neurophysiological studies, where its specific structural features and activity profile are critical experimental parameters.

Research context Cnidarian neuropeptide pharmacology and invertebrate neuromuscular signaling
Sequence identity Defined pyroGlu-Gly-Leu-Arg-Trp-NH2 for structure-activity studies
Model system Isolated muscle preparations and conducting-system electrophysiology in sea anemones

Why Generic Substitution for Antho-rwamide II (CAS 118904-15-7) is Not Advisable in Scientific Research


Procuring a general neuropeptide or a close analog like Antho-RWamide I or Antho-RFamide as a substitute for Antho-rwamide II is not scientifically equivalent. As demonstrated in comparative physiological studies, small variations in the peptide sequence lead to significant differences in pharmacological activity and species-specific responses [1]. Specifically, Antho-rwamide II (pyroGlu-Gly-Leu-Arg-Trp-NH2) and Antho-RWamide I (pyroGlu-Ser-Leu-Arg-Trp-NH2) differ by only a single amino acid residue (Gly vs. Ser) [2]. This subtle structural change is sufficient to alter both the potency and the effective organismal range of the peptide [3]. Therefore, selecting a specific peptide is essential for reproducible and interpretable results in comparative neurobiology and muscle physiology research.

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Sequence variation alters potency
Single amino acid substitution (Gly→Ser) in Antho-RWamide I may shift contractile threshold and effective concentration range.
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Species-specific activity profiles diverge
Response in different sea anemone species may not be maintained; Antho-RWamide I fails to evoke contraction in some models where Antho-rwamide II is active.
!
Mechanistic pathway differs from Antho-RFamide
Antho-rwamide II acts directly on muscles without altering neuronal excitability, while Antho-RFamide modulates spontaneous activity—replacing one with the other may confound electrophysiological interpretation.

Quantitative Differential Evidence for Antho-rwamide II (CAS 118904-15-7) Against Its Closest Analogs


Direct Comparison of Potency on Isolated Sphincter Muscle

In a direct comparative assay on isolated sphincter muscle preparations from *Calliactis parasitica*, Antho-rwamide II induced contractions at a threshold concentration of 10⁻⁹ mol l⁻¹ [1]. The study directly concludes that Antho-rwamide II was more potent than its structural analog, Antho-RWamide I [1].

Potency comparison
Head-to-head
10⁻⁹ mol L⁻¹ threshold
Lower reported threshold vs Antho-RWamide I
Sphincter muscle of Calliactis parasitica
Neurophysiology Muscle Contraction Invertebrate Pharmacology

Species-Specific Activity Profile Differentiates Antho-rwamide II from Antho-RWamide I

In a cross-species screen, Antho-rwamide II evoked contractions of body wall muscles in *Protanthea simplex*, whereas its analog, Antho-RWamide I, failed to produce any response in the same assay [1]. This demonstrates a divergence in the biological activity profile of these two structurally similar peptides.

Species selectivity
Head-to-head
Response present vs absent
Functional differentiation from Antho-RWamide I
Body wall of Protanthea simplex
Comparative Physiology Evolutionary Biology Species Selectivity

Distinct Electrophysiological Mechanism of Action Compared to Antho-RFamide

Unlike the responses to Antho-RFamide, which involve changes in spontaneous activity, the contractions induced by Antho-rwamide II (and Antho-RWamide I) were simple contractions with no alteration in spontaneous activity [1]. Furthermore, the Antho-RWamides did not excite electrical activity in any of the three known conducting systems (the through-conducting nerve net and slow systems 1 and 2), indicating a direct action on the endodermal muscles [1].

Electrophysiological mechanism
Head-to-head
Simple contraction; no spontaneous activity change
Direct myotropic action, distinct from Antho-RFamide
No excitation in nerve net or slow systems
Electrophysiology Mechanism of Action Neuromuscular Junction

Vendor-Specified Purity and Stability Data as Procurement Metrics

For procurement, vendors provide specific purity and stability parameters that ensure experimental reproducibility. Antho-rwamide II is commercially available with a purity of ≥95% (HPLC) [1]. Stability data indicate that the lyophilized form can be stored at 0-5°C for up to 6 months; after reconstitution, solutions can be kept at +4°C for up to 5 days or frozen at -20°C for up to 3 months for best results [2].

Purity & stability
Specification review
≥95% (HPLC); lyophilized 6 mo 0-5°C
Supports experimental reproducibility
Solution: 5 d +4°C or 3 mo -20°C
Procurement Specification Quality Control Peptide Handling

Validated Research Application Scenarios for Antho-rwamide II (CAS 118904-15-7)


Comparative Studies of Cnidarian Neuropeptide Pharmacology

This scenario is supported by direct comparative evidence. Researchers investigating the structure-activity relationship of Antho-RWamides use Antho-rwamide II to probe the functional consequence of the Gly vs. Ser substitution in the peptide sequence. Its higher potency and distinct species-specific activity, as demonstrated in comparative assays with Antho-RWamide I [1], provide a clear experimental contrast to study peptide-receptor interactions and functional divergence in different sea anemone species [1].

Investigating Direct Myotropic Signaling Pathways

This scenario is supported by evidence on the mechanism of action. Researchers studying neuromuscular transmission in invertebrates use Antho-rwamide II to isolate direct effects on muscle contraction. Its lack of effect on electrical activity in conducting systems, in contrast to Antho-RFamide, makes it a precise tool for studying pathways where muscle contraction is not accompanied by changes in neuronal excitability [1]. This is crucial for studies focused on myoepithelial cell physiology.

Pharmacological Studies Requiring Defined Potency Thresholds

This scenario is supported by quantitative potency data. Experimental protocols that require induction of muscle contraction at a known and low threshold concentration (e.g., 10⁻⁹ mol l⁻¹) can reliably use Antho-rwamide II as a positive control or agonist [1]. This defined potency provides a reproducible baseline for studying the effects of antagonists or other modulatory compounds in isolated tissue or cell-based assays.

Evolutionary Neurobiology of Cnidaria

This scenario is supported by species-specific activity data. The differential activity of Antho-rwamide II in *Protanthea simplex* versus other species, and its divergence from Antho-RWamide I, provides a molecular tool for mapping the evolutionary diversification of neuropeptide signaling systems in Cnidaria. Researchers can use this compound to test hypotheses about the functional adaptation of neuropeptides in different ecological or phylogenetic contexts [1].

Application
Selection Property
Validation Focus
Comparative cnidarian neuropeptide pharmacology
Sequence specificity for structure-activity relationship
Confirm peptide-specific receptor activation in target species
Direct myotropic signaling pathway investigation
Direct muscle contraction without altering neuronal excitability
Verify absence of electrical activity in conducting systems
Pharmacological studies with defined potency thresholds
Reported low contractile threshold concentration
Re-establish threshold in own experimental setup
Evolutionary neurobiology of Cnidaria
Species-selective activity profile
Map distribution of peptide sensitivity across species

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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